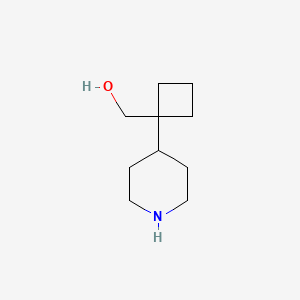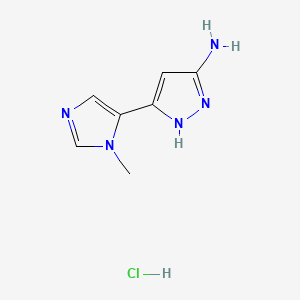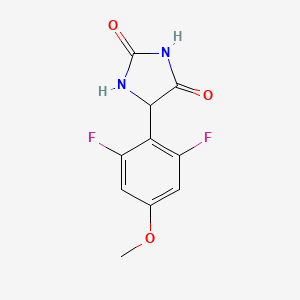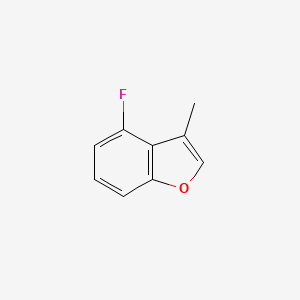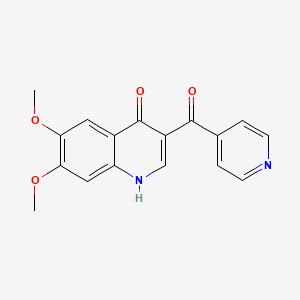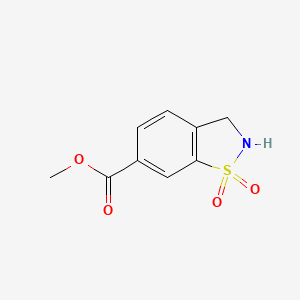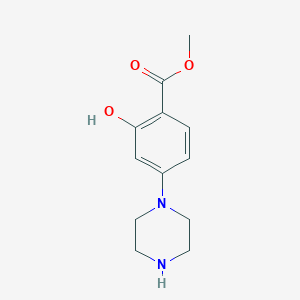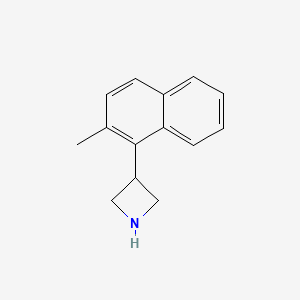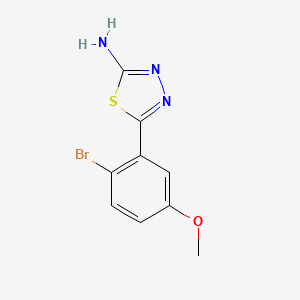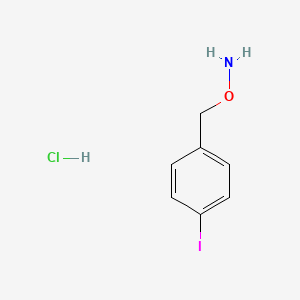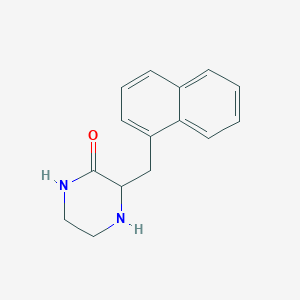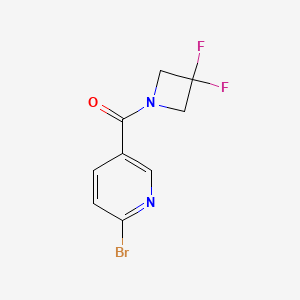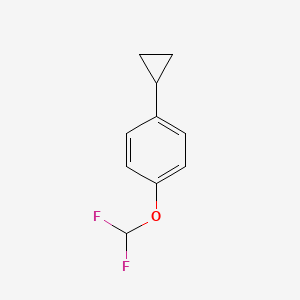
1-Cyclopropyl-4-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10F2O It is characterized by a benzene ring substituted with a cyclopropyl group and a difluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(difluoromethoxy)benzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of 1-cyclopropyl-4-hydroxybenzene with difluoromethylating agents under specific conditions. The reaction often requires the presence of a base and a solvent, such as tetrahydrofuran (THF), to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar difluoromethylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Substitution: The compound can participate in substitution reactions, where the difluoromethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives .
Applications De Recherche Scientifique
1-Cyclopropyl-4-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-Cyclopropyl-4-fluorobenzene: Contains a single fluorine atom instead of a difluoromethoxy group.
1-Cyclopropyl-4-chlorobenzene: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
1-Cyclopropyl-4-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. The difluoromethoxy group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
1-cyclopropyl-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10F2O/c11-10(12)13-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 |
Clé InChI |
UWPGHLMJQFOHPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15337354.png)
